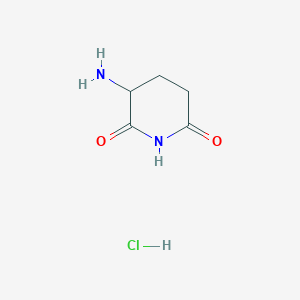

3-Aminopiperidine-2,6-dione hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPULGHBTPQLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947609 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2686-86-4, 24666-56-6 | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamimide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride: A Cornerstone for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3-Aminopiperidine-2,6-dione hydrochloride. This compound, a derivative of glutaric acid, has emerged as a critical building block in modern medicinal chemistry, most notably as the core structural motif for a class of therapeutics that modulate the ubiquitin-proteasome system. Its central role lies in its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, thereby enabling the targeted degradation of specific proteins. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to facilitate its application in the laboratory. We will delve into its synthesis, analytical characterization, and the biochemical assays used to probe its interaction with its biological targets, providing a solid foundation for its use in the development of novel therapeutics, including immunomodulatory drugs (IMiDs®) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Emergence of a Privileged Scaffold

This compound, often referred to as 3-aminoglutarimide hydrochloride, is a synthetic heterocyclic compound. While structurally unassuming, it forms the critical pharmacophore of highly successful drugs like lenalidomide and pomalidomide.[1][2] The significance of this glutarimide moiety was truly illuminated with the discovery of its direct binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3] This interaction underpins the therapeutic efficacy of IMiDs and has catalyzed the burgeoning field of targeted protein degradation (TPD).

This guide will provide a holistic understanding of this compound, from its fundamental chemical properties to its sophisticated applications in hijacking the cellular protein degradation machinery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.[4]

| Property | Value | Source(s) |

| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [5] |

| Synonyms | 3-Amino-2,6-piperidinedione hydrochloride, 3-Aminoglutarimide hydrochloride | [6] |

| CAS Number | 24666-56-6 | [5] |

| Molecular Formula | C₅H₉ClN₂O₂ | [5] |

| Molecular Weight | 164.59 g/mol | [5] |

| Appearance | White to off-white or light yellow powder/crystal | [7] |

| Melting Point | >245°C (decomposition) | [3] |

| Solubility | Soluble in water, DMSO. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep container tightly closed. | [3] |

Synthesis of this compound

The synthesis of this compound is a critical process for the production of numerous pharmaceuticals. A common and efficient route starts from the readily available and inexpensive amino acid, L-glutamine.[8] This multi-step synthesis involves protection of the amino group, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into three key stages:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory procedures.[8][9]

Step 1: Protection of L-Glutamine

-

Suspend L-Glutamine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Cool the mixture in an ice bath to 0-5°C.

-

Add a base (e.g., triethylamine or sodium bicarbonate) to the suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until completion.

-

Upon completion, perform an aqueous workup, typically involving acidification followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamine.

Step 2: Cyclization

-

Dissolve the N-Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a cyclizing agent, such as N,N'-Carbonyldiimidazole (CDI), portion-wise to the solution.

-

The reaction may require gentle heating (e.g., 40-60°C) to proceed to completion. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude N-Boc-3-aminopiperidine-2,6-dione.

Step 3: Deprotection and Salt Formation

-

Dissolve the crude N-Boc-3-aminopiperidine-2,6-dione in a suitable organic solvent such as ethyl acetate or dioxane.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature for 2-4 hours. A precipitate will form.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or ethyl acetate) to remove impurities.

-

Dry the solid under vacuum to yield this compound as a white to off-white powder.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The biological significance of the 3-aminopiperidine-2,6-dione scaffold lies in its ability to bind to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3] This binding event is the cornerstone of the mechanism of action for immunomodulatory drugs (IMiDs) and a vast array of proteolysis-targeting chimeras (PROTACs).

The Role of Cereblon (CRBN)

CRBN is a key component of the CUL4-DDB1 E3 ubiquitin ligase complex, which is responsible for tagging specific proteins with ubiquitin for subsequent degradation by the proteasome.[10] In its native state, this complex regulates the turnover of endogenous substrates.

Molecular Glues and PROTACs

The glutarimide moiety of compounds like lenalidomide acts as a "molecular glue," inducing a novel protein-protein interaction between CRBN and "neosubstrates" that are not typically targeted by the CRL4 complex.[10][11] This leads to the ubiquitination and degradation of these neosubstrates, which are often transcription factors involved in cancer pathogenesis (e.g., Ikaros and Aiolos).

In the context of PROTACs, the 3-aminopiperidine-2,6-dione moiety serves as the E3 ligase-binding element. It is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the CRL4 E3 ligase, leading to the ubiquitination and degradation of the POI.[10]

Caption: Mechanism of PROTAC-mediated protein degradation via CRBN engagement.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the analytical characterization and biological evaluation of this compound and its derivatives.

Analytical Characterization

5.1.1. High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for resolving its enantiomers.[12][13][14]

Protocol for Purity Analysis (Reversed-Phase HPLC):

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid. A typical gradient could be 10% to 90% acetonitrile over 20 minutes.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection Wavelength: 210 nm.[12]

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like a water/acetonitrile mixture.

-

Injection Volume: 10-20 µL.

-

Analysis: Integrate the peak areas to determine the purity of the sample.

Protocol for Chiral HPLC Analysis:

Due to the weak UV absorbance of the parent compound, derivatization is often employed for chiral analysis.[13][14]

-

Derivatization: React 3-Aminopiperidine-2,6-dione with a UV-active derivatizing agent like benzoyl chloride in the presence of a base.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or a glycoprotein-based column).[14]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic modifier.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection Wavelength: 254 nm (for the benzoyl derivative).[13]

-

Analysis: The two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee%).

5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation and confirmation.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include multiplets for the piperidine ring protons and a signal for the amine proton.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the carbonyl carbons and the aliphatic carbons of the piperidine ring.

-

Data Analysis: Chemical shifts, coupling constants, and integration values are used to confirm the structure.

5.1.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

-

Analysis: Infuse the sample directly or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for the free base (C₅H₈N₂O₂) would be at m/z 129.06.

-

High-Resolution MS (HRMS): Use HRMS to determine the exact mass and confirm the elemental formula.

Biological Assays

5.2.1. Cereblon (CRBN) Binding Assay

Determining the binding affinity of a compound to CRBN is a primary step in evaluating its potential as a molecular glue or a PROTAC component. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are common high-throughput methods.[10][15][16][17]

Caption: Workflow for a competitive HTRF Cereblon binding assay.

HTRF Cereblon Binding Assay Protocol:

-

Reagents: HTRF Cereblon binding kit (containing GST-tagged CRBN, a fluorescent CRBN ligand like Thalidomide-Red, and an anti-GST antibody labeled with Europium cryptate).[10][17]

-

Assay Plate: Use a low-volume 384-well white plate.

-

Compound Dispensing: Dispense serial dilutions of the test compound (e.g., 3-aminopiperidine-2,6-dione derivatives) into the assay plate.

-

CRBN Addition: Add the GST-tagged CRBN protein to each well.

-

HTRF Reagent Addition: Add a pre-mixed solution of the Thalidomide-Red and the anti-GST Europium cryptate antibody.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Detection: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The displacement of the fluorescent ligand by the test compound results in a decrease in the HTRF signal. Plot the HTRF ratio against the test compound concentration to determine the IC₅₀ value.

5.2.2. TNF-α Secretion Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Compounds derived from 3-aminopiperidine-2,6-dione, such as lenalidomide, are known to modulate cytokine production. A common assay measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion from PBMCs.[11][18][19][20]

Protocol:

-

Cell Culture: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Plating: Plate the PBMCs in a 96-well culture plate at a density of 1-2 x 10⁵ cells per well.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

5.2.3. Cell Viability Assay

It is essential to assess the cytotoxicity of any new compound. The MTT or resazurin assay are common methods.[21][22]

Protocol (MTT Assay):

-

Cell Plating: Seed a cancer cell line of interest (e.g., MM.1S multiple myeloma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percent viability against the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.[1][3][23]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed or in contact with skin.[3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

-

Avoid contact with skin, eyes, and clothing.[23]

-

Wash hands thoroughly after handling.[3]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Conclusion

This compound has transitioned from a simple chemical intermediate to a cornerstone of modern drug discovery. Its unique ability to engage the Cereblon E3 ubiquitin ligase has unlocked a powerful therapeutic paradigm: targeted protein degradation. This guide has provided a comprehensive technical overview of its chemical properties, a detailed synthetic route, and a deep dive into its mechanism of action. The inclusion of validated, step-by-step experimental protocols for its analytical characterization and biological evaluation is intended to empower researchers to confidently and effectively utilize this pivotal molecule in their quest for novel therapeutics. As the fields of molecular glues and PROTACs continue to expand, the fundamental understanding and proficient handling of this compound will remain an invaluable asset to the scientific community.

References

- CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.

- Capot Chemical. (n.d.). MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride.

- BPS Bioscience. (n.d.). Cereblon Binding Assay Kit.

- BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit - Data Sheet.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Yuan, H., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.

- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. NIH.

- CN104034814B. (2016). The HPLC analytical approach of 3-amino piperidine. Google Patents.

- van der Meer, A., et al. (2018). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. NIH.

- CN104007202B. (2016). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.

- ACS Publications. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.

- CN103864674A. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.

- PubMed Central. (2011). Effects of immunomodulatory drugs on TNF-α and IL-12 production by purified epidermal langerhans cells and peritoneal macrophages.

- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- Pharmaffiliates. (n.d.). CAS No : 24666-56-6 | Product Name : this compound.

- PubMed. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.

- ResearchGate. (n.d.). Guidelines for cell viability assays.

- PubMed Central. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.

- ResearchGate. (n.d.). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide.

Sources

- 1. capotchem.com [capotchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. aksci.com [aksci.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 14. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. Effects of immunomodulatory drugs on TNF-α and IL-12 production by purified epidermal langerhans cells and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. biosynth.com [biosynth.com]

The Definitive Guide to the Structural Elucidation of 3-Aminopiperidine-2,6-dione Hydrochloride

Abstract

3-Aminopiperidine-2,6-dione hydrochloride, a key heterocyclic compound, serves as a fundamental building block in the synthesis of various pharmaceutical agents, most notably thalidomide and its analogs like lenalidomide and pomalidomide.[1][2] These immunomodulatory drugs (IMiDs®) have significant therapeutic applications in treating multiple myeloma and other hematologic malignancies.[3] The precise molecular structure, including stereochemistry, of the 3-aminopiperidine-2,6-dione moiety is critical to the biological activity of these drugs, as it directly influences their binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This guide provides an in-depth, technically-focused protocol for the comprehensive structure elucidation of 3-aminopiperidine-2,6-dione HCl, designed for researchers and drug development professionals. We will explore the integrated application of modern analytical techniques, emphasizing not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of a Well-Defined Structure

The 3-aminopiperidine-2,6-dione core, also known as a glutarimide derivative, is the cornerstone of a class of drugs that function as "molecular glues."[3] Their therapeutic effect is derived from their ability to bind to the CRBN substrate receptor, inducing the ubiquitination and subsequent degradation of specific target proteins.[2][4] The chirality at the 3-position of the piperidine ring is a crucial determinant of this interaction. Therefore, unambiguous confirmation of the compound's chemical structure, purity, and stereochemistry is a non-negotiable prerequisite for its use in research and pharmaceutical development.

This guide will systematically detail the necessary analytical steps to achieve complete structural confirmation of 3-aminopiperidine-2,6-dione HCl, a common synthetic precursor.[5]

Foundational Analysis: Confirming Identity and Purity

Before delving into complex structural analysis, it is imperative to establish the fundamental properties of the synthesized compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical factor for many biological assays and downstream chemical reactions.[6][7]

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂O₂ | [6][8] |

| Molecular Weight | 164.59 g/mol | [6][8][9] |

| Melting Point | >245°C (decomposition) | [9] |

| Appearance | Solid | [9] |

| CAS Number | 24666-56-6 | [9] |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. For 3-aminopiperidine-2,6-dione HCl, a reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV spectrophotometer at 254 nm.[11]

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: The presence of a single major peak indicates high purity. The retention time can be used for identification when compared to a known standard.

Causality: The acidic modifier (TFA) ensures the protonation of the amine group, leading to sharp, symmetrical peaks. The C18 stationary phase provides excellent separation for this moderately polar compound.

Definitive Structural Elucidation: A Multi-Technique Approach

No single technique can provide a complete structural picture. A combination of spectroscopic methods is essential for unambiguous elucidation.[12]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of a molecule.[13][14]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Source: Electrospray Ionization (ESI) is preferred due to the polar nature of the compound.

-

Analysis Mode: Positive ion mode will readily detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire a full scan spectrum to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern provides valuable structural information.[15]

Data Interpretation:

-

The accurate mass measurement of the molecular ion should correspond to the calculated mass of the molecular formula (C₅H₈N₂O₂ for the free base).

-

The fragmentation pattern can help confirm the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[12][16] A suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity.

-

Experiments:

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[16]

-

Expected NMR Data (Illustrative):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | ~3.5 | ~50 | C2, C4, C5, C6 |

| H4 (axial) | ~2.0 | ~25 | C3, C5, C6 |

| H4 (equatorial) | ~2.5 | ~25 | C3, C5, C6 |

| H5 (axial) | ~1.8 | ~20 | C3, C4, C6 |

| H5 (equatorial) | ~2.2 | ~20 | C3, C4, C6 |

| NH (imide) | ~11.0 | - | C2, C6 |

| NH₂ | ~8.5 (broad) | - | C3, C4 |

| C2 | - | ~173 | - |

| C6 | - | ~173 | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretch (amine and imide) |

| ~3000-2800 | C-H stretch (aliphatic) |

| ~1720 & ~1680 | C=O stretch (imide carbonyls) |

Causality: The two distinct carbonyl peaks are characteristic of the glutarimide ring system. The broad N-H stretching band confirms the presence of both the primary amine and the imide N-H.

X-ray Crystallography: The Ultimate Confirmation

For an unequivocal determination of the three-dimensional structure, including the solid-state conformation and stereochemistry, single-crystal X-ray diffraction is the definitive technique.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation of a solvent.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: The data is processed to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the absolute configuration if a chiral starting material was used.[17]

Synthesis Overview

A common synthetic route to this compound starts from L-glutamine.[6][18] The process generally involves three key steps:

-

Protection: The amino group of L-glutamine is protected.

-

Cyclization: The protected glutamine undergoes cyclization to form the piperidine-2,6-dione ring.

-

Deprotection: The protecting group is removed under acidic conditions, which also forms the hydrochloride salt.[6][18]

Caption: General synthetic workflow for 3-aminopiperidine-2,6-dione HCl from L-glutamine.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the self-validating nature of the combined techniques.

Caption: Integrated workflow for the structural elucidation of 3-aminopiperidine-2,6-dione HCl.

Conclusion

The structural elucidation of this compound is a critical process that underpins its use in the development of life-saving therapeutics. A rigorous, multi-technique approach as outlined in this guide is essential. By integrating data from HPLC, mass spectrometry, NMR, and IR spectroscopy, a high degree of confidence in the proposed structure can be achieved. For absolute confirmation of stereochemistry and solid-state structure, single-crystal X-ray crystallography remains the unparalleled gold standard. This comprehensive analytical package ensures the identity, purity, and structural integrity of this vital pharmaceutical building block, thereby upholding the principles of scientific integrity and enabling the development of safe and effective medicines.

References

- Holman, R. W., et al. (2019). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo.

- Smolecule. (2023). This compound. Smolecule.

- Muller, G. W., et al. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-9.

- Benjamin, A. M., & Hijji, Y. M. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry, 2017.

- ResearchGate. (n.d.). Thalidomide and thalidomide analogs synthesized.

- AK Scientific, Inc. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- PubMed. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. PubMed.

- Fiehn, O. (n.d.).

- Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Encyclopedia.pub.

- BenchChem. (n.d.). (S)-3-Amino-piperidine-2,6-dione hydrochloride. BenchChem.

- Norris, J. L., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 4(1), 18-36.

- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Sigma-Aldrich. (n.d.). 3-Aminopiperidine-2,6-dione HCl. Sigma-Aldrich.

- Borys, A. M., et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(7), 4694-4704.

- Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.

- ChemicalBook. (2024).

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Synlett. (2023). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Thieme.

- Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686.

- Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 247, 114990.

- Zhang, C., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal, 288(12), 3786-3798.

- LGC Standards. (n.d.). This compound. LGC Standards.

- Royal Society of Chemistry. (2023).

- MDPI. (2022). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. MDPI.

- Google Patents. (2008). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.

- ChemicalBook. (n.d.). 3-AMINO-PIPERIDINE-2,6-DIONE synthesis. ChemicalBook.

- ResearchGate. (2025). Synthesis, Spectroscopic Characterization, Stability Assessment and DNA-Binding of New 2,6-Piperidinedione Derivatives.

- BLDpharm. (n.d.). (R)-3-Aminopiperidine-2,6-dione hydrochloride. BLDpharm.

- ResearchGate. (2025). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide.

- European Patent Office. (2018).

- BenchChem. (n.d.). N-Hydroxy-1-piperidinecarboximidamide: A Comprehensive Spectroscopic and Methodological Guide. BenchChem.

- BenchChem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. BenchChem.

- ResearchGate. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

- Pharmaffiliates. (n.d.). This compound.

- MDPI. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.

- MedChemExpress. (n.d.). (R)-3-Aminopiperidine-2,6-dione-d hydrochloride. MedChemExpress.

- MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

- Advanced ChemBlocks. (n.d.). (S)-3-Aminopiperidine-2,6-dione. Advanced ChemBlocks.

- Ambeed. (n.d.). This compound. Ambeed.com.

- Human Metabolome Database. (2021). 3-Aminopiperidine-2,6-dione. HMDB.

- TCI Chemicals. (n.d.). 3-Amino-2,6-piperidinedione Hydrochloride. TCI Chemicals.

- PubMed. (2025).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione - Google Patents [patents.google.com]

- 6. Buy this compound | 2686-86-4 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-piperidine-2,6-dione Hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of (S)-3-Amino-piperidine-2,6-dione hydrochloride. As a critical chiral building block in modern medicinal chemistry, particularly as a key intermediate in the synthesis of immunomodulatory drugs such as Lenalidomide, a thorough understanding of its characteristics is paramount for researchers in drug discovery, process development, and quality control. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for its analysis.

Chemical Identity and Molecular Architecture

(S)-3-Amino-piperidine-2,6-dione hydrochloride is a chiral molecule whose biological significance is intrinsically tied to its specific stereochemical configuration. The hydrochloride salt form is deliberately utilized to enhance the compound's physical properties for practical application in both research and manufacturing settings.

The molecule features a six-membered piperidine ring with two carbonyl groups at the 2 and 6 positions, forming a glutarimide moiety. A primary amine is located at the chiral center on the 3-position in the S-configuration.[1] This specific enantiomer is crucial for the desired pharmacological activity in its downstream products.

Key Identifiers:

-

Chemical Name: (3S)-3-aminopiperidine-2,6-dione hydrochloride[1][2]

-

Synonyms: (S)-3-Amino-2,6-piperidinedione HCl, 2,6-Dioxopiperidine-3-ammonium chloride[3]

-

InChIKey: YCPULGHBTPQLRH-DFWYDOINSA-N[1]

-

Canonical SMILES: C1CC(=O)NC(=O)[C@H]1N.Cl[1]

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion is a fundamental strategy in pharmaceutical development to improve aqueous solubility and stability compared to the free base (CAS: 29883-25-8, Molecular Formula: C₅H₈N₂O₂).[1][6]

Physicochemical Characterization

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below are critical for designing experiments, from in vitro assays to process scale-up.

| Property | Value | Experimental Context & Rationale |

| Molecular Weight | 164.59 g/mol | This value is calculated based on the molecular formula C₅H₉ClN₂O₂ and is essential for all stoichiometric calculations, including solution preparation and reaction optimization. The corresponding free base has a molecular weight of 128.13 g/mol .[1][5] |

| Appearance | White to off-white solid/powder | Visual inspection is the first-pass indicator of purity. Any significant deviation in color may suggest the presence of impurities or degradation.[3] |

| Melting Point | >245°C (with decomposition) | A high melting point with decomposition is characteristic of many salts of organic compounds.[7] This thermal behavior is critical for determining appropriate drying and storage conditions, as exceeding this temperature will lead to irreversible degradation. |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Enhanced water solubility compared to the free base.[1][5] | The hydrochloride salt form significantly enhances solubility in polar protic solvents like water, which is a direct consequence of the ionizable amino group. This property is crucial for preparing stock solutions for biological assays and for use in aqueous reaction media. Solubility in organic solvents like DMSO is vital for NMR analysis and for use in organic synthesis.[1][3][5] |

| Optical Rotation | [α]D = -68.1° (c=1.00 in Methanol) | This is a critical parameter for confirming the enantiomeric identity and purity of the (S)-enantiomer.[5] A deviation from this value would indicate the presence of the (R)-enantiomer or other chiral impurities. |

| pKa | Data not readily available in literature. | The pKa of the primary amine is the most significant ionization constant. While not empirically reported, it is expected to be in the range of typical primary amines (approx. 8-9). This value governs the charge state of the molecule at different physiological pH values, which in turn influences its membrane permeability and target binding. An experimental determination via potentiometric titration is recommended for precise data. |

Synthesis and Analytical Workflows

A robust and well-characterized molecule requires validated methods for its synthesis and analysis. The following sections provide insight into common procedures.

Synthetic Strategy Overview

The synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride is typically achieved from readily available chiral starting materials to ensure stereochemical integrity. A common and efficient route starts from L-Glutamine.

The workflow involves three key steps:

-

Protection: The primary amine of L-Glutamine is protected, often with a Boc (tert-butyloxycarbonyl) group.

-

Cyclization: The protected L-Glutamine undergoes an intramolecular cyclization to form the piperidine-2,6-dione ring.

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.[8]

This method is advantageous as it avoids high-pressure hydrogenation and starts from an inexpensive chiral precursor.[8]

Caption: A common synthetic workflow from L-Glutamine.

Analytical Characterization Protocols

Confirming the identity, purity, and stability of the compound is a non-negotiable aspect of its use.

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method allows for the separation of the polar analyte from non-polar impurities. Due to the weak UV absorbance of the analyte, derivatization is sometimes employed for chiral purity analysis, but for achiral purity, detection at low wavelengths is often sufficient.[5][9]

Methodology:

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis:

-

Inject 10 µL of the sample.

-

Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

The purity is calculated based on the area percent of the main peak relative to the total peak area. Purity levels are often expected to be >98%.[7]

-

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the molecular structure, confirming the presence of key functional groups and their connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent and its residual peak does not typically interfere with analyte signals.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum: The spectrum should be consistent with the structure. A known spectrum shows the following characteristic peaks:

-

δ 11.22 (br s, 1H): Imide N-H proton.

-

δ 8.68 (br s, 3H): Ammonium (-NH₃⁺) protons.

-

δ 4.20 (dd, 1H): Chiral C-H proton at the 3-position.

-

δ 2.77-1.97 (m, 4H): Methylene protons of the piperidine ring.

-

Caption: A typical quality control workflow for the compound.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.

Stability and Storage:

-

The compound is stable under recommended storage conditions.[7]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[7]

Safety and Handling: (S)-3-Amino-piperidine-2,6-dione hydrochloride is classified with the following hazards:

-

It may also be harmful if swallowed or inhaled.[2]

Precautionary Measures:

-

P261: Avoid breathing dust.[7]

-

P280: Wear protective gloves, eye protection, and face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Handle only in a well-ventilated area or a chemical fume hood.

Conclusion

(S)-3-Amino-piperidine-2,6-dione hydrochloride is more than just an intermediate; it is an enabling tool for the synthesis of complex and life-saving therapeutics. Its physicochemical properties—particularly the enhanced solubility and stability afforded by the hydrochloride salt—make it a practical and reliable building block. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to handle, analyze, and utilize this compound effectively and safely, thereby accelerating the pace of drug discovery and development.

References

- 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6. Home Sunshine Pharma. [Link]

- The HPLC analytical approach of 3-amino piperidine.

- This compound. PubChem. [Link]

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 6. (S)-3-Aminopiperidine-2,6-dione 95% | CAS: 29883-25-8 | AChemBlock [achemblock.com]

- 7. aksci.com [aksci.com]

- 8. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 [sigmaaldrich.com]

- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 3-Aminopiperidine-2,6-dione Hydrochloride in Organic Solvents

Introduction: The Pivotal Role of 3-Aminopiperidine-2,6-dione Hydrochloride in Modern Drug Discovery

This compound, a chiral heterocyclic compound, has emerged as a cornerstone in the synthesis of a new generation of therapeutics. It is the key building block for immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which are critical in the treatment of multiple myeloma and other hematological malignancies.[1] The efficacy and novelty of these drugs have also propelled the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. The 3-aminopiperidine-2,6-dione moiety is a crucial component of many PROTACs, serving as the E3 ligase-binding element.

Given its significance, a thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals. Among these properties, solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, synthesizes available data, and offers a robust experimental protocol for its quantitative determination.

Physicochemical Properties: A Foundation for Understanding Solubility

To comprehend the solubility profile of this compound, it is essential to first consider its molecular structure and key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClN₂O₂ | [2] |

| Molecular Weight | 164.59 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >245°C (decomposes) | [4] |

| CAS Number | 24666-56-6 | [5] |

The presence of a primary amine, two amide carbonyl groups, and its formulation as a hydrochloride salt significantly influences its polarity and, consequently, its solubility. The hydrochloride salt form enhances its polarity, which generally favors solubility in polar solvents.

Visualizing the Core Structure

The unique arrangement of functional groups in this compound is central to its chemical reactivity and solubility. The following diagram illustrates its molecular structure.

Caption: Molecular structure of this compound.

Solubility Profile in Organic Solvents: A Qualitative and Estimated Overview

While extensive quantitative equilibrium solubility data for this compound is not widely available in peer-reviewed literature, a qualitative understanding can be constructed from various sources, including supplier information and patent literature describing its use in synthesis.

Qualitative Solubility

The compound exhibits good solubility in a range of polar organic solvents. This is consistent with its polar nature, stemming from the amide groups and the hydrochloride salt of the primary amine.

| Solvent | Solvent Type | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | |

| Acetone | Polar Aprotic | Soluble | [3] |

| Chloroform | Nonpolar | Soluble | [3] |

| Dichloromethane | Nonpolar | Soluble | [3] |

| Ethyl Acetate | Moderately Polar | Soluble | [3] |

| Methanol | Polar Protic | Sparingly (Sonication may be required) | |

| Ethanol | Polar Protic | Soluble | |

| Acetonitrile | Polar Aprotic | Used as a reaction solvent |

Note: "Soluble" is a qualitative term. The actual concentration at saturation may vary.

Estimated Solubility in Dimethyl Sulfoxide (DMSO)

From patent literature describing the synthesis of lenalidomide, we can derive an estimation of its solubility in DMSO. In one documented procedure, 25 grams of this compound were dissolved in 150 mL of DMSO to carry out a reaction. This suggests a solubility of at least:

~167 mg/mL in DMSO

It is crucial to note that this value is an estimation based on its use in a chemical reaction and not from a formal equilibrium solubility study. The actual equilibrium solubility may be higher. This high solubility in DMSO makes it a preferred solvent for reactions involving this intermediate.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for their specific applications, the gold-standard shake-flask method is recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then determined analytically.

Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Shake-flask method workflow for solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance

-

Temperature-controlled shaker bath or incubator

-

Vials with screw caps

-

Centrifuge and centrifuge tubes (or syringe filters, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical method (e.g., HPLC-UV) for quantification

2. Procedure:

-

Preparation:

-

Equilibrate the solvent(s) and the solid this compound to the desired experimental temperature (e.g., 25 °C).

-

To a series of vials, add a precisely measured volume of the solvent (e.g., 2 mL).

-

-

Sample Preparation:

-

Add an excess amount of this compound to each vial. A visible amount of undissolved solid should remain at the bottom of the vial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker and agitate at a constant speed for a predetermined time (typically 24 to 48 hours is sufficient to reach equilibrium). It is advisable to perform a time-course study initially to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the suspension using a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

-

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., the mobile phase of the analytical method) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Conclusion and Practical Implications

This compound demonstrates good solubility in a range of polar aprotic and some polar protic organic solvents, with particularly high solubility in DMSO. This solubility profile is a direct consequence of its polar functional groups and its nature as a hydrochloride salt. For drug development professionals, this information is critical for selecting appropriate solvent systems for chemical synthesis, purification via crystallization, and for the preparation of stock solutions for in vitro and in vivo studies.

While this guide provides a comprehensive overview based on available data, it is imperative for researchers to determine the precise quantitative solubility in their solvent systems of interest, especially for applications requiring high accuracy and reproducibility. The provided experimental protocol for the shake-flask method offers a robust and reliable approach to generate this critical data, ensuring the successful application of this compound in the advancement of novel therapeutics.

References

- Home Sunshine Pharma. This compound CAS 24666-56-6.

- ResearchGate. Effect of Cosolvents on the Solubility of Lenalidomide and Thermodynamic Model Correlation of Data.

- ResearchGate. Solubility parameter of lenalidomide for predicting the type of solubility profile and application of thermodynamic model.

- PubChem. Lenalidomide. National Institutes of Health.

- ACS Publications. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development.

- PubChem. This compound. National Institutes of Health.

- Google Patents. Method for producing optically active 3-aminopiperidine or salt thereof.

- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

Sources

- 1. Buy this compound | 2686-86-4 [smolecule.com]

- 2. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. aksci.com [aksci.com]

- 5. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Mechanism of Action of 3-Aminopiperidine-2,6-dione Hydrochloride

Abstract

The 3-aminopiperidine-2,6-dione chemical scaffold is the core component of a class of therapeutics known as immunomodulatory imide drugs (IMiDs®). This guide provides a detailed examination of the mechanism of action of 3-aminopiperidine-2,6-dione hydrochloride and its derivatives, such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This targeted protein degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3), leads to profound immunomodulatory and anti-neoplastic effects. This document will explore the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate this unique mechanism of action, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation.

Introduction: The Serendipitous Discovery and Evolution of a Powerful Pharmacophore

The story of 3-aminopiperidine-2,6-dione is a compelling narrative of scientific rediscovery. Initially, the parent compound, thalidomide, was introduced in the 1950s as a sedative but was later withdrawn due to its severe teratogenic effects.[1][2] Decades later, its potent anti-inflammatory and anti-angiogenic properties sparked a renaissance in its clinical application, particularly in the treatment of multiple myeloma and myelodysplastic syndrome.[1][3] This resurgence drove intensive research to understand its pleiotropic effects, ultimately revealing a novel mechanism of action centered on the E3 ubiquitin ligase complex.[1][4]

The 3-aminopiperidine-2,6-dione moiety is the key pharmacophore responsible for the biological activity of thalidomide and its more potent and refined analogs, lenalidomide and pomalidomide.[1][5] These compounds, collectively known as immunomodulatory imide drugs (IMiDs), have become a cornerstone in the treatment of various hematologic malignancies.[5][6] Their mechanism, now understood as the targeted degradation of specific proteins, has opened up a new frontier in drug development, moving beyond simple inhibition to the induced elimination of disease-driving proteins.[4][7]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action for 3-aminopiperidine-2,6-dione-based drugs is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][8] This multi-protein complex is a key component of the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The CRL4^CRBN^ complex is composed of Cullin-4 (CUL4), DDB1, RBX1, and the substrate receptor Cereblon (CRBN).[8][9] CRBN is responsible for recognizing and binding to specific proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[6][9]

The Molecular Glue Effect: Altering Substrate Specificity

Derivatives of 3-aminopiperidine-2,6-dione act as "molecular glues." They bind directly to a specific pocket within the CRBN protein.[10][11] This binding event induces a conformational change in CRBN, creating a new binding surface that has a high affinity for proteins that it would not normally recognize. These newly targeted proteins are referred to as "neosubstrates."[1][5]

The most well-characterized neosubstrates for the CRBN-IMiD complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13] The binding of an IMiD to CRBN promotes the interaction between CRBN and Ikaros/Aiolos, leading to their polyubiquitination by the CRL4^CRBN^ complex and subsequent degradation by the 26S proteasome.[12][13][14]

Caption: Core mechanism of 3-aminopiperidine-2,6-dione derivatives.

Downstream Consequences of Ikaros and Aiolos Degradation

The degradation of Ikaros and Aiolos has profound and pleiotropic effects on the immune system and cancer cells.[14][15] These transcription factors are crucial regulators of lymphocyte development and function.[14] Their removal from the cellular environment triggers a cascade of downstream events.

Immunomodulatory Effects

-

T-Cell Co-stimulation: Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2).[12][13] Their degradation leads to increased IL-2 production, a critical cytokine for T-cell proliferation and activation.[1][16] This results in enhanced anti-tumor T-cell responses.

-

NK Cell Activation: IMiDs have been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, further contributing to their anti-cancer effects.[10][]

-

Cytokine Modulation: Beyond IL-2, these compounds modulate the production of various other cytokines. They inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12.[3][10]

Anti-Neoplastic Effects

-

Direct Anti-Proliferative and Pro-Apoptotic Activity: In multiple myeloma cells, Ikaros and Aiolos are overexpressed and act as survival factors.[14][18] Their degradation leads to the downregulation of key oncogenes like c-Myc and IRF4, resulting in cell cycle arrest and apoptosis.[15][19]

-

Anti-Angiogenic Properties: Thalidomide and its analogs have been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.[3][]

| Downstream Effect | Key Molecular Consequence | Cellular Outcome |

| Immunomodulation | Increased IL-2 production | T-cell proliferation and activation |

| Enhanced NK cell activity | Increased tumor cell lysis | |

| Decreased TNF-α, IL-1, IL-6, IL-12 | Anti-inflammatory effects | |

| Anti-Neoplastic | Downregulation of c-Myc and IRF4 | Cell cycle arrest and apoptosis in myeloma cells |

| Inhibition of blood vessel formation | Reduced tumor growth and metastasis |

Experimental Protocols for Mechanistic Elucidation

A suite of biochemical and cell-based assays is employed to study the mechanism of action of 3-aminopiperidine-2,6-dione derivatives.[20]

Cereblon Binding Assays

These assays are designed to confirm the direct interaction between the compound and the CRBN protein.

-

Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [21][22]

-

Reagents: Recombinant CRBN-DDB1 protein complex, fluorescently labeled ligand (e.g., a thalidomide analog), and a specific antibody against a tag on the recombinant protein.

-

Procedure: a. Incubate the CRBN-DDB1 complex with the fluorescently labeled ligand and the antibody in a microplate. b. Add the test compound at various concentrations. c. Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by the test compound, confirming binding to CRBN.

-

Neosubstrate Degradation Assays

These assays quantify the degradation of target proteins like Ikaros and Aiolos in a cellular context.

-

Protocol: Western Blotting [16][23]

-

Cell Culture: Treat relevant cells (e.g., multiple myeloma cell lines) with the test compound at various concentrations and time points.

-

Lysis: Harvest the cells and prepare protein lysates.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., actin or tubulin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the intensity of the Ikaros and Aiolos bands indicates degradation.

-

-

Protocol: High-Throughput Cellular Substrate Degradation Assays (e.g., HTRF, AlphaLISA) [24][25]

-

Principle: These assays utilize two antibodies that recognize different epitopes on the target protein. When both antibodies are bound, they bring a donor and acceptor fluorophore into close proximity, generating a signal.

-

Procedure: a. Lyse the cells treated with the test compound directly in the assay plate. b. Add the antibody pair. c. Read the plate on a compatible reader. A decrease in the signal corresponds to a decrease in the target protein level.

-

Caption: A generalized workflow for studying the mechanism of action.

Conclusion and Future Directions

The 3-aminopiperidine-2,6-dione scaffold has been instrumental in ushering in the era of targeted protein degradation. Its unique ability to act as a molecular glue, redirecting the activity of the CRL4^CRBN^ E3 ubiquitin ligase, represents a paradigm shift in pharmacology.[4][7] The degradation of neosubstrates like Ikaros and Aiolos provides a powerful therapeutic strategy for hematologic malignancies and other diseases.[14][18]

Future research in this area will likely focus on:

-

Discovery of Novel Neosubstrates: Identifying new protein targets for CRBN modulators to expand their therapeutic applications.

-

Development of Next-Generation Modulators: Designing new chemical entities with improved potency, selectivity, and safety profiles.[18]

-

Expansion to Other E3 Ligases: Applying the molecular glue concept to other E3 ubiquitin ligases to target a wider range of disease-causing proteins.[24]

The continued exploration of the 3-aminopiperidine-2,6-dione mechanism of action will undoubtedly fuel the development of innovative therapies that can address previously "undruggable" targets.

References

- CRL4–cereblon E3 ubiquitin ligase complex (CRL4(CRBN)) - Gosset. (URL: )

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC - NIH. (URL: [Link])

- The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed. (URL: [Link])

- The novel mechanism of lenalidomide activity - PMC - NIH. (URL: [Link])

- Thalidomide - Wikipedia. (URL: [Link])

- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed. (URL: [Link])

- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC - NIH. (URL: [Link])

- Cereblon E3 Ligase P

- Development of Analogs of Thalidomide - Encyclopedia.pub. (URL: [Link])

- Cereblon - Wikipedia. (URL: [Link])

- Cereblon E3 ligase modul

- Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain...

- Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - NIH. (URL: [Link])

- The molecular mechanism of thalidomide analogs in hematologic malignancies | Request PDF - ResearchG

- Molecular mechanisms of thalidomide and its deriv

- Molecular Glues - Charnwood Discovery. (URL: [Link])

- Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - Taylor & Francis. (URL: [Link])

- Lenalidomide and pomalidomide induce the degradation of Aiolos and Ikaros in T cells in a time-dependent manner and concentration-dependent manner via proteosomal degradation.

- Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - MDPI. (URL: [Link])

- Protein Degraders Molecular Glues Part 1 2023 Archive - Drug Discovery Chemistry. (URL: [Link])

- Mechanism of Action of Thalidomide, Lenalidomide, and Pomalidomide - ResearchG

- Profiling CELMoD-Mediated Degradation of Cereblon Neosubstr

- Full article: Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - Taylor & Francis Online. (URL: [Link])

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - ResearchG

- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google P

- Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC - NIH. (URL: [Link])

- Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed. (URL: [Link])

- Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)

- Molecular glues: new solutions for undruggable proteins | BMG LABTECH. (URL: [Link])

- Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL | Clinical Cancer Research - AACR Journals. (URL: [Link])

- Degradation of Aiolos and Ikaros and induction of ISGs is correlated...

- A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH. (URL: [Link])

- Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC - NIH. (URL: [Link])